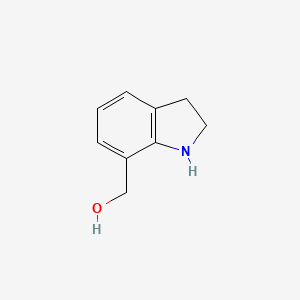

1H-Indole-7-methanol, 2,3-dihydro-

Description

General Overview of Indoline (B122111) Chemistry and its Significance

The indoline scaffold, chemically known as 2,3-dihydro-1H-indole, is a heterocyclic aromatic organic compound. It consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring. This structure is the reduced form of indole (B1671886), a ubiquitous and vital motif in biological systems and medicinal chemistry. The significance of the indoline core lies in its versatile three-dimensional and non-coplanar structure, which can enhance properties like water solubility and allow for specific hydrophobic interactions with biological targets such as protein residues. nih.gov This makes it a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.

Context of Indoline Derivatives in Contemporary Organic and Medicinal Chemistry Research

Indoline derivatives are a focal point of extensive research in both organic and medicinal chemistry. Their structural framework is a key component in a multitude of pharmaceuticals and biologically active molecules. Researchers have successfully developed indoline-based compounds with a wide array of therapeutic applications, including anticancer, antihypertensive, and neuroprotective agents. nih.govnist.govchemicalbook.com The development of novel synthetic methodologies, such as catalytic hydrogenation of indoles and cycloaddition reactions, continues to expand the library of accessible indoline derivatives. nih.govnih.gov This ongoing research highlights the immense potential held by this class of compounds in the quest for new and effective therapeutic agents. nist.gov

Structural Features and Nomenclature of 1H-Indole-7-methanol, 2,3-dihydro-

1H-Indole-7-methanol, 2,3-dihydro- is a specific derivative of the indoline core. Its formal name, according to IUPAC nomenclature, is (2,3-dihydro-1H-indol-7-yl)methanol. The structure features the foundational indoline bicyclic system with a hydroxymethyl (-CH₂OH) group substituted at the 7-position of the benzene ring.

The presence of the alcohol functional group introduces a site for hydrogen bonding and potential metabolic activity, while the secondary amine in the pyrrolidine ring remains a key feature for chemical reactivity. To date, this specific compound is not widely documented in major chemical databases, and a dedicated CAS number has not been assigned, underscoring its status as a novel or under-researched chemical entity.

| Property | Value | Source |

| IUPAC Name | (2,3-dihydro-1H-indol-7-yl)methanol | Chemical Nomenclature Rules |

| Molecular Formula | C₉H₁₁NO | Deduced from Structure |

| Molecular Weight | 149.19 g/mol | Calculated from Formula |

| Parent Scaffold | Indoline (2,3-dihydro-1H-indole) | NIST WebBook chemeo.comsigmaaldrich.com |

| Key Functional Groups | Secondary Amine, Primary Alcohol, Aromatic Ring | Deduced from Structure |

Research Landscape and Current Gaps Pertaining to 1H-Indole-7-methanol, 2,3-dihydro-

A comprehensive review of scientific literature reveals a significant research gap concerning 1H-Indole-7-methanol, 2,3-dihydro-. There is a notable absence of studies detailing its synthesis, characterization, or biological activity. The existing research focuses on related structures, such as:

Isomeric Compounds: Indole-2-methanol and Indole-3-carbinol are well-studied for their biological activities, including potential anticancer mechanisms. acs.org

7-Substituted Indoles: Methods for the functionalization of the C7 position of the indole ring are considered synthetically challenging but important for creating complex molecules.

Other Indoline Derivatives: Research is active on various indoline derivatives, including those with neuroprotective properties or activity as melatonin (B1676174) receptor ligands. nist.govchemicalbook.com

The primary gap is, therefore, the complete lack of empirical data for 1H-Indole-7-methanol, 2,3-dihydro- itself. Its potential properties can only be inferred from its structural analogues. The combination of the established biological significance of the indoline scaffold and the reactivity of a primary alcohol group suggests it could be a valuable, yet unexplored, chemical entity.

Scope and Objectives of Academic Research on 1H-Indole-7-methanol, 2,3-dihydro-

Given the current knowledge gap, the scope of future academic research on this compound is clear and foundational. The primary objectives should be:

Development of a Synthetic Route: The foremost objective is to establish an efficient and reliable method for its synthesis. A plausible approach would involve the reduction of a commercially available precursor like 7-indolecarboxylic acid or 7-indolecarboxaldehyde, followed by the hydrogenation of the indole ring to the indoline.

Full Spectroscopic Characterization: Once synthesized, the compound must be thoroughly characterized using modern analytical techniques, including NMR (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm its structure unequivocally.

Investigation of Physicochemical Properties: Basic properties such as melting point, solubility, and stability should be determined.

Preliminary Biological Screening: Drawing inspiration from the known activities of related indoline derivatives, the compound should be screened against a panel of biological targets. Areas of initial interest could include anticancer, antimicrobial, and neurological assays to identify any potential therapeutic value.

Successfully achieving these objectives would fill a significant void in the chemical literature and could pave the way for the development of new derivatives with potential applications in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

112106-89-5 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2,3-dihydro-1H-indol-7-ylmethanol |

InChI |

InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,10-11H,4-6H2 |

InChI Key |

YEUKLPJLDSENGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC=C2CO |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole 7 Methanol, 2,3 Dihydro

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inicj-e.org For 2,3-dihydro-1H-indole-7-methanol, the primary disconnections involve the C-N and C-C bonds of the indoline (B122111) ring and the C-C bond connecting the hydroxymethyl group.

A key retrosynthetic disconnection breaks the bond between the C7 carbon and the hydroxymethyl group, leading to a 7-functionalized indoline precursor. This precursor could be a 7-carboxyindoline, a 7-formylindoline, or a 7-haloindoline, which can then be converted to the desired alcohol. Another strategic disconnection involves breaking the bonds of the pyrrolidine (B122466) ring of the indoline core, suggesting a cyclization reaction of a substituted aniline (B41778) derivative as a key synthetic step. This leads to considering classical indole (B1671886) syntheses and their adaptations for indoline formation.

Classical Synthetic Approaches to the Indoline Core

The construction of the indoline core is a pivotal step. Several classical indole synthesis methods can be adapted for this purpose, either by modifying the reaction conditions or by subsequent reduction of the resulting indole.

Fischer Indole Synthesis Adaptations for Indolines

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.orgbyjus.com The reaction proceeds through a phenylhydrazone intermediate, which rearranges and cyclizes to form the indole ring. wikipedia.orgbyjus.com

While the Fischer indole synthesis directly produces indoles, the resulting indole can be subsequently reduced to the corresponding indoline. Various reducing agents can be employed for this transformation. google.com However, direct synthesis of indolines from Fischer-type strategies is less common. One approach involves the use of specific starting materials or reaction conditions that favor the formation of the dihydroindole ring. For instance, the choice of acid catalyst and reaction temperature can influence the outcome. thermofisher.comwikipedia.org

Leimgruber-Batcho Indole Synthesis Adaptations

The Leimgruber-Batcho indole synthesis offers a versatile route to indoles starting from o-nitrotoluenes. wikipedia.orgclockss.org The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal, followed by reductive cyclization of the intermediate to yield the indole. wikipedia.orgresearchgate.netyoutube.com

A significant advantage of this method is that the reductive cyclization step can be controlled to yield either the indole or the indoline. By choosing appropriate reducing agents and conditions, the nitro group is reduced to an amine, which then cyclizes. A subsequent reduction of the enamine moiety within the cyclized intermediate leads to the indoline ring. Common reducing systems include Raney nickel with hydrazine (B178648) or catalytic hydrogenation. wikipedia.org This method is particularly useful as it allows for the synthesis of variously substituted indoles and indolines due to the availability of a wide range of substituted o-nitrotoluenes. clockss.org Microwave-assisted Leimgruber-Batcho reactions have also been developed to enhance reaction rates and yields. rsc.org

Reduction of Indole Precursors

A common and straightforward strategy for synthesizing indolines is the reduction of the corresponding indole precursors. This approach is advantageous when the desired substituted indole is readily accessible. A variety of reducing agents and methods have been developed for this transformation, each with its own set of advantages and limitations.

Common methods for the reduction of indoles to indolines include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or rhodium. It is often a clean and efficient method. google.com

Metal-Acid Reductions: Combinations like zinc in acetic acid or tin in hydrochloric acid have been traditionally used. researchgate.net An efficient method using zinc dust and 85% phosphoric acid has been reported to reduce indole to indoline with minimal polymerization. researchgate.net

Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) complexes can be used. google.comchemicalbook.com The use of borane reagents in the presence of trifluoroacetic acid has been shown to be an effective method for reducing indoles to indolines. google.com Sodium cyanoborohydride in acetic acid is another effective reagent system.

Dissolving Metal Reductions: The Birch reduction, using sodium or lithium in liquid ammonia, can also be employed, particularly for indole-2-carboxylic acids. google.com

The choice of reducing agent is crucial and depends on the other functional groups present in the molecule to avoid unwanted side reactions. google.com

Targeted Synthesis of the 7-Hydroxymethyl Moiety

Introducing the hydroxymethyl group at the C7 position of the indoline ring is a key challenge that can be addressed through selective functionalization of a pre-formed indoline ring.

Selective Functionalization of Pre-formed Indoline Rings

Directing group-assisted C-H activation has emerged as a powerful strategy for the site-selective functionalization of the C7 position of indolines. nih.govrsc.org This approach involves the use of a directing group attached to the indoline nitrogen, which coordinates to a transition metal catalyst and directs the C-H activation to the sterically accessible C7 position.

Several transition metals, including palladium, rhodium, and ruthenium, have been successfully employed as catalysts for C7 functionalization. rsc.orgnih.gov The choice of the directing group is critical for achieving high regioselectivity. Bulky directing groups, such as pivaloyl, have been shown to be effective in directing functionalization to the C7 position. researchgate.netchim.it

Once the C7 position is functionalized, for example, by introducing a carboxyl or an aldehyde group, standard organic transformations can be used to convert it to the hydroxymethyl group. For instance, a 7-carboxyindoline can be reduced to the corresponding alcohol using reagents like lithium aluminum hydride. Similarly, a 7-formylindoline can be reduced using sodium borohydride.

Recent advancements have also explored the direct C7-hydroxylation of indoles, which can then be reduced to the corresponding indoline. acs.org For example, a convenient synthesis of 7-hydroxyindole (B18039) from indoline has been reported, which can then be further functionalized. researchgate.net

Interactive Data Table: Synthetic Methods for 2,3-dihydro-1H-indole-7-methanol

| Synthetic Strategy | Key Starting Materials | Key Intermediates | Key Reactions | Advantages | Challenges |

| Fischer Indole Synthesis Adaptation | Substituted Phenylhydrazine, Aldehyde/Ketone | Phenylhydrazone, Substituted Indole | Fischer Indole Synthesis, Reduction | Well-established, versatile for indole core | Requires subsequent reduction, potential for regioisomers |

| Leimgruber-Batcho Synthesis Adaptation | o-Nitrotoluene derivative | Enamine, Nitro-enamine | Enamine formation, Reductive cyclization | High yields, mild conditions, direct access to indolines | Availability of substituted o-nitrotoluenes |

| Reduction of Indole Precursor | 7-Functionalized Indole | - | Catalytic hydrogenation, Metal-acid reduction, Hydride reduction | Straightforward, wide range of reducing agents available | Requires pre-synthesized indole, chemoselectivity with other functional groups |

| Selective C7 Functionalization | Indoline | N-Protected Indoline, 7-Functionalized Indoline | Directing group-assisted C-H activation, Reduction | High regioselectivity, direct introduction of functionality | Requires use of directing groups and transition metal catalysts |

Ring Closure Strategies Incorporating the Side Chain

The formation of the 2,3-dihydro-1H-indole ring system with a pre-existing or concurrently formed side chain at the 7-position is a critical aspect of synthesizing 1H-Indole-7-methanol, 2,3-dihydro-. A common and effective strategy involves the reductive cyclization of ortho-substituted nitroarenes.

One prominent method is the Reissert indole synthesis, which involves the reductive cyclization of o-nitrobenzylcarbonyl compounds. nih.gov In a typical sequence, an o-nitrotoluene derivative can be condensed with an oxalic ester to form an o-nitrophenylpyruvate derivative. This intermediate then undergoes reductive cyclization to yield the indole-2-carboxylic acid derivative, which can be further modified. nih.gov

Another powerful technique is the Fischer indole synthesis, one of the oldest and most reliable methods for indole ring construction. nih.gov This reaction typically involves the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions. nih.gov While traditionally used for indole synthesis, modifications and specific starting materials can be employed to generate the 2,3-dihydroindole (indoline) skeleton.

Reductive cyclization of aromatic nitro compounds is a versatile approach for constructing the indole ring. nih.govopenmedicinalchemistryjournal.com Various reducing agents, including catalytic hydrogenation over palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with hydrazine, can be employed. nih.gov Other reducing systems like zinc or iron in acetic acid have also been utilized. nih.gov For instance, the synthesis of 2,3-disubstituted indoles has been achieved through solid-phase reaction using the Fischer indole synthesis. nih.gov

A specific example of a ring closure strategy that could be adapted for 1H-Indole-7-methanol, 2,3-dihydro- is the domino reaction of arylglyoxals with enamines, which has been used to synthesize 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones under catalyst-free conditions. rsc.org Subsequent reduction and functional group manipulation could potentially lead to the target compound.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the synthesis of heterocyclic compounds like 1H-Indole-7-methanol, 2,3-dihydro-.

Catalytic Strategies (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis plays a pivotal role in modern indole synthesis. Palladium-catalyzed reactions, such as the Heck-Matsuda arylation, have been used to create key intermediates for indole synthesis. openmedicinalchemistryjournal.com For example, 2-carbomethoxy-3-aryl-indoles have been synthesized through a sequence involving Heck-Matsuda arylation followed by a Cadogan-Sundberg reductive cyclization. openmedicinalchemistryjournal.com Iron salts, being environmentally benign, have also been employed as catalysts in tandem cyclization reactions to produce dihydrochromeno[2,3-b]indole derivatives. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for indole synthesis. While specific applications to 1H-Indole-7-methanol, 2,3-dihydro- are not extensively documented, the principles of organocatalysis are widely applied in heterocyclic chemistry and could be adapted for this purpose.

Green Chemistry Principles in Synthesis (e.g., Biocatalysis, Solvent-Free Reactions, Aqueous Media)

The principles of green chemistry are increasingly being integrated into synthetic routes to minimize environmental impact. This includes the use of greener solvents, catalyst-free conditions, and energy-efficient methods.

For instance, the synthesis of 3-substituted indoles has been achieved in high yields through a multicomponent reaction (MCR) process using polyethylene (B3416737) glycol (PEG) 400 as a recyclable and effective reaction medium, eliminating the need for a catalyst. openmedicinalchemistryjournal.com Solvent-free synthesis of indole derivatives has also been reported using cellulose (B213188) sulfuric acid as a reusable solid acid catalyst. openmedicinalchemistryjournal.com The use of water as a solvent, promoted by a catalyst like dodecylsulfonic acid, represents another green approach to indole synthesis. openmedicinalchemistryjournal.com Microwave-assisted synthesis has also emerged as an energy-efficient method, as demonstrated in the preparation of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. openmedicinalchemistryjournal.com

A greener protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-ones using a recyclable tartaric acid–SDS catalyst system in a water–ethanol (B145695) mixture highlights the potential for applying similar green methodologies to the synthesis of related heterocyclic structures. organic-chemistry.org

Stereoselective Synthesis (if applicable, e.g., chiral auxiliaries, asymmetric catalysis)

The synthesis of specific stereoisomers of 1H-Indole-7-methanol, 2,3-dihydro- would require stereoselective methods. This can be achieved through the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, or through asymmetric catalysis, where a chiral catalyst generates a chiral product from an achiral starting material. While specific examples for the target molecule are not detailed in the provided search results, these are standard strategies in modern organic synthesis for producing enantiomerically pure compounds.

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The continuous flow synthesis of indoles has been successfully demonstrated. For example, a one-step synthesis of 2-(2,3-dihydro-1H-indol-2-yl) acetate (B1210297) from 4-(2-nitrophenyl)-3-oxobutanoate was achieved using a consecutive catalytic hydrogenation in a flow system. nih.gov This approach avoids the isolation of the intermediate indole. nih.gov

The intensification of the Reissert indole synthesis has also been accomplished under continuous flow conditions, showcasing the potential for producing indole derivatives with high efficiency. nih.gov The use of H-cube systems, which facilitate catalytic hydrogenation in a flow setup, has been shown to dramatically reduce reaction times compared to batch methods. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, pressure, and reaction time.

For catalytic reactions, the catalyst loading is a critical factor. For example, in an indium trichloride (B1173362) (InCl₃) catalyzed reaction, it was found that 10 mol% of the catalyst was optimal, with higher or lower concentrations leading to diminished yields. researchgate.net The choice of solvent can also significantly impact the reaction outcome, with studies showing that ethanol can be the best solvent for certain transformations. researchgate.net

In flow chemistry, parameters such as flow rate, temperature, pressure, and catalyst type can be finely tuned to optimize the synthesis. nih.gov Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically evaluate the effects of multiple parameters and their interactions to identify the optimal reaction conditions for scaling up production. nih.gov

Forced periodic operation in reactors is another advanced optimization strategy. By periodically changing input variables like reactant concentrations or flow rates, it is possible to achieve significant improvements in product yield and flow rate compared to steady-state operation. mdpi.commpg.de This has been studied numerically for methanol (B129727) synthesis and could be a valuable approach for optimizing the production of complex molecules like 1H-Indole-7-methanol, 2,3-dihydro-.

Purification and Isolation Techniques for Synthetic 1H-Indole-7-methanol, 2,3-dihydro-

The purification of the synthesized 2,3-dihydro-1H-indole-7-methanol is crucial to remove any unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Chromatographic Techniques:

Column chromatography is a widely used method for the purification of indole derivatives. researchgate.net For 2,3-dihydro-1H-indole-7-methanol, a silica (B1680970) gel column is a suitable stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired, more polar product. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale purification of indoline derivatives. nih.gov A reverse-phase HPLC column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid for better peak shape, can be effective. prepchem.com

Recrystallization:

Recrystallization is a common technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical and may require some experimentation. A mixture of solvents can also be used. For indole derivatives, solvents like ethanol, methanol, or mixtures containing ethyl acetate and hexane are often employed. researchgate.net

Extraction:

Liquid-liquid extraction can be used as an initial purification step to separate the product from water-soluble impurities or reagents. After quenching the reaction, the product is extracted into an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

The following table provides a summary of the purification techniques that can be applied for the isolation of 2,3-dihydro-1H-indole-7-methanol.

| Purification Technique | Stationary/Mobile Phase or Solvent | Principle of Separation |

| Column Chromatography | Silica Gel / Hexane-Ethyl Acetate gradient | Adsorption |

| HPLC (Reverse-Phase) | C18 / Water-Acetonitrile gradient | Partition |

| Recrystallization | Ethanol or Methanol/Water | Differential Solubility |

| Liquid-Liquid Extraction | Ethyl Acetate / Water | Differential Partitioning |

Chemical Reactivity and Transformations of 1h Indole 7 Methanol, 2,3 Dihydro

Reactivity of the Indoline (B122111) Ring System

The reactivity of the indoline core in 1H-Indole-7-methanol, 2,3-dihydro- is characterized by the interplay between the aromatic benzene (B151609) moiety and the saturated heterocyclic ring.

Electrophilic Aromatic Substitution on the Benzene Moiety

The indoline nucleus is an activated system towards electrophilic aromatic substitution (EAS). The nitrogen atom, being an aniline-type nitrogen, is a powerful ortho-, para-director. In the case of 7-(hydroxymethyl)indoline, the amino group's activating effect directs incoming electrophiles primarily to the positions ortho and para to it. The position para to the nitrogen (C5) is typically the most favored site for substitution due to steric and electronic reasons. The position ortho to the nitrogen (C7) is already substituted with the hydroxymethyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, and to a lesser extent at the C3 position if the nitrogen is unprotected, although the primary site of attack for many electrophiles is the electron-rich C3 position in the pyrrole (B145914) ring of indoles themselves. quora.comic.ac.uk

Competition experiments with similar structures have shown that the electron-rich nature of the indole (B1671886) and by extension, indoline systems, makes them highly susceptible to EAS reactions. nih.gov The hydroxymethyl group at C7 may exert a minor deactivating inductive effect but is not expected to significantly alter the regiochemical outcome dictated by the powerful amino-directing group.

Nucleophilic Reactivity of the Nitrogen Atom (N-Alkylation, N-Acylation)

The nitrogen atom of the indoline ring is nucleophilic and readily undergoes reactions such as N-alkylation and N-acylation. researchgate.net

N-Alkylation: The secondary amine of the indoline can be alkylated using various alkylating agents. Iron-catalyzed N-alkylation of indolines with alcohols has been shown to be an efficient method, proceeding via a borrowing-hydrogen methodology. nih.gov This reaction can produce a wide range of N-alkylated indoline derivatives in good to excellent yields. nih.gov For instance, the reaction of indoline with various benzyl (B1604629) alcohols in the presence of an iron complex catalyst results in the corresponding N-benzylindolines. nih.gov Another approach involves iridium-catalyzed reactions in water, which allows for the N-alkylation of indolines using alcohols under environmentally friendly conditions. organic-chemistry.orgacs.org

N-Acylation: N-acylation of indolines provides access to N-acylindoles, which are present in numerous biologically active molecules. nih.gov This transformation can be achieved using various acylating agents. Thioesters, in the presence of a base like cesium carbonate, have been used as stable acyl sources for the chemoselective N-acylation of indoles, a reaction that can be extended to indolines. nih.gov Direct acylation with carboxylic acids catalyzed by boric acid also presents a viable, economical method for synthesizing N-acylindoles. clockss.org Furthermore, oxidative N-acylation using aldehydes as the acyl source can be catalyzed by N-heterocyclic carbenes. rsc.org

| Reaction Type | Reagent/Catalyst System | Substrate Example | Product Example | Yield | Reference(s) |

| N-Alkylation | Tricarbonyl(cyclopentadienone) iron complex / Trifluoroethanol | Indoline, Benzyl alcohol | N-Benzylindoline | 92% | nih.gov |

| N-Alkylation | Iridium complex / Water | Indoline, Benzyl alcohol | N-Benzylindoline | >99% | acs.org |

| N-Alkylation | Zinc-ProPhenol complex | Indole, Aldimine | N-Alkylated indole | up to 86% | nih.gov |

| N-Acylation | Thioester, Cs₂CO₃ / Xylene | 3-Methyl-1H-indole, S-methyl butanethioate | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62% | nih.gov |

| N-Acylation | Carboxylic acid, Boric acid / Mesitylene | Indole, Acetic acid | 1-Acetylindole | 82% | clockss.org |

| N-Acylation | Aldehyde, N-Heterocyclic Carbene | Indole, Benzaldehyde | 1-Benzoylindole | Good | rsc.org |

Oxidative Transformations of the Indoline Core

The indoline ring system can be readily oxidized to the corresponding indole. This dehydrogenation is a common transformation and can be achieved with a variety of oxidizing agents. A copper-catalyzed dehydrogenation using oxygen as the oxidant can convert indolines to indoles at room temperature, often with an additive like TEMPO. organic-chemistry.org Transition-metal/quinone complexes are also effective catalysts for the aerobic dehydrogenation of indolines. organic-chemistry.org This oxidation is a key step in some synthetic strategies where the indoline is used as a protected form of an indole. For example, a one-pot, two-step process for N-alkylation of an indoline can be followed by oxidation to yield the N-alkylated indole. nih.gov

Reactions Involving the 7-Hydroxymethyl Functional Group

The primary alcohol of the 7-hydroxymethyl group is a key site for functional group interconversion.

Oxidation Reactions (e.g., to aldehyde, carboxylic acid)

The oxidation of the 7-hydroxymethyl group can yield either the corresponding aldehyde (1H-indole-7-carbaldehyde, 2,3-dihydro-) or the carboxylic acid (1H-indole-7-carboxylic acid, 2,3-dihydro-). The choice of oxidant and reaction conditions determines the product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for the selective oxidation of primary alcohols to aldehydes.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. A variety of reagents can be used for this transformation, including potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com Metal-free oxidation protocols, for example using N-hydroxyphthalimide (NHPI) with oxygen, also provide an efficient method for converting primary alcohols to carboxylic acids. organic-chemistry.org

| Transformation | Reagent/Catalyst System | Starting Material Functional Group | Product Functional Group | Reference(s) |

| Oxidation | Pyridinium chlorochromate (PCC) | Primary Alcohol | Aldehyde | youtube.com |

| Oxidation | N-Hydroxyphthalimide (NHPI), O₂ | Primary Alcohol | Carboxylic Acid | organic-chemistry.org |

| Oxidation | Sodium perborate (B1237305) / Acetic acid | Aromatic Aldehyde | Carboxylic Acid | organic-chemistry.org |

| Oxidation | Oxone | Aldehyde | Carboxylic Acid | organic-chemistry.org |

Esterification and Etherification Reactions

The primary alcohol functionality of 1H-Indole-7-methanol, 2,3-dihydro- is amenable to standard esterification and etherification reactions.

Esterification: In a typical Fischer esterification, the compound can be reacted with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or tosic acid, to yield the corresponding ester. nih.govmasterorganicchemistry.com This reaction is an equilibrium process, and the use of an excess of the alcohol or the removal of water can drive the reaction towards the product. nih.govresearchgate.net For instance, reaction with acetic acid would produce (2,3-dihydro-1H-indol-7-yl)methyl acetate (B1210297). The reaction conditions are generally mild, though hindered carboxylic acids may require more forcing conditions.

Etherification: Ether derivatives can be synthesized through various methods, most commonly via the Williamson ether synthesis. This involves deprotonation of the primary alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups.

| Reaction Type | Reagents | Product Example |

| Esterification | Carboxylic Acid (e.g., R-COOH), Acid Catalyst (e.g., H₂SO₄) | (2,3-dihydro-1H-indol-7-yl)methyl R-carboxylate |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (e.g., R'-X) | 7-((alkoxy)methyl)-2,3-dihydro-1H-indole |

Dehydration and Cyclization Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group can participate in dehydration and subsequent cyclization reactions, leading to the formation of new ring systems. Intramolecular cyclization reactions are a powerful tool for constructing polycyclic indole derivatives. nih.govmdpi.comrsc.org For example, under acidic conditions, the hydroxymethyl group could be protonated and eliminated as water to form a benzylic carbocation. This reactive intermediate can then be trapped by a nucleophile. If the nitrogen of the indoline is appropriately substituted, intramolecular cyclization could occur. For instance, N-acylated indolines can undergo intramolecular cyclization reactions. The Pictet-Spengler reaction is a classic example of an intramolecular cyclization used to form tetrahydro-β-carboline systems from tryptamine (B22526) derivatives. researchgate.net While a direct Pictet-Spengler reaction is not applicable here, analogous acid-catalyzed cyclizations involving the hydroxymethyl group are conceivable.

Multi-Component Reactions (MCRs) Incorporating 1H-Indole-7-methanol, 2,3-dihydro-

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov Indole and its derivatives are common components in MCRs. nih.govrsc.orgnih.govresearchgate.net While specific MCRs involving 1H-Indole-7-methanol, 2,3-dihydro- are not extensively documented, its structure suggests potential for its use in such reactions. For example, after conversion of the hydroxyl group to a more reactive species, it could participate in MCRs to generate diverse heterocyclic scaffolds. The indoline nitrogen can also act as a nucleophile in MCRs. The development of novel MCRs involving this building block could provide rapid access to libraries of complex molecules with potential biological activity. tandfonline.com

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: The functionalization of the 1H-Indole-7-methanol, 2,3-dihydro- scaffold can be directed to specific positions. Reactions at the hydroxymethyl group are inherently regioselective at the C7-position. Functionalization of the indoline ring itself, however, presents a regioselectivity challenge. Directed metalation strategies have been employed for the regioselective functionalization of the C7 position of the indoline core. researchgate.netscispace.comworktribe.comnih.gov For example, a Ru(II)-catalyzed C-H activation has been reported for the regioselective C-7 hydroxymethylation of indolines. researchgate.net

Stereoselectivity: If the indoline ring is substituted at the C2 or C3 positions, creating a chiral center, subsequent reactions must consider stereoselectivity. While 1H-Indole-7-methanol, 2,3-dihydro- itself is achiral, many synthetic routes leading to its derivatives may introduce chirality. Stereoselective synthesis of related dihydroindoles has been achieved, highlighting the importance of controlling the three-dimensional arrangement of substituents. nih.govrsc.orgnih.gov For instance, catalytic asymmetric methods are often employed to achieve high enantioselectivity in the synthesis of chiral indoline derivatives.

Derivatization Strategies for Structural Modification and Library Synthesis

The presence of both a primary alcohol and a secondary amine in 1H-Indole-7-methanol, 2,3-dihydro- makes it an attractive scaffold for the synthesis of compound libraries for drug discovery and materials science.

The secondary amine of the indoline ring can be readily N-alkylated or N-acylated. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a variety of subsequent transformations such as reductive amination, Wittig reactions, or amide bond formations. The combination of these transformations on both the nitrogen and the hydroxymethyl group allows for the generation of a large number of diverse derivatives from a single starting material. This diversity-oriented approach is a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships. nih.govtandfonline.com

A comprehensive search of scientific literature and chemical databases has been conducted to gather specific experimental data for the structural and spectroscopic analysis of 1H-Indole-7-methanol, 2,3-dihydro- . The alternative name for this compound is (2,3-dihydro-1H-indol-7-yl)methanol.

Despite extensive searches, no specific experimental ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry, tandem mass spectrometry, infrared, or Raman spectroscopy data for this particular compound could be located in the available scientific literature and databases.

While spectroscopic data for related compounds—such as the parent molecule 2,3-dihydro-1H-indole (indoline) nist.govchemeo.com, various other substituted indoles rsc.org, and isomers like (1H-indol-7-yl)methanol sigmaaldrich.com—are available, this information does not directly correspond to the requested compound, 1H-Indole-7-methanol, 2,3-dihydro- .

Given the strict requirement to focus solely on the specified chemical compound and to provide detailed, accurate research findings and data tables, it is not possible to generate the requested article without the foundational experimental data. Providing data from related structures would not meet the specified requirements and could be misleading. Therefore, the content for the outlined sections cannot be created at this time.

Structural Characterization and Spectroscopic Analysis of 1h Indole 7 Methanol, 2,3 Dihydro

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. The absorption of UV-Vis light by 1H-Indole-7-methanol, 2,3-dihydro- is governed by its chromophore, which is the 2,3-dihydro-1H-indole (indoline) moiety. The saturation of the 2,3-double bond in the indole (B1671886) ring to form the indoline (B122111) structure significantly alters the electronic properties compared to the aromatic indole core.

The electronic spectrum of the parent 2,3-dihydro-1H-indole shows absorption maxima that are shifted from those of indole, reflecting the change in the conjugated system. The typical UV absorption for indoline derivatives occurs at different wavelengths compared to indole derivatives, which possess a more extended π-electron system.

Table 1: UV-Vis Spectroscopic Data for 1H-Indole-7-methanol, 2,3-dihydro-

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

A search of the crystallographic literature did not yield any published single-crystal X-ray diffraction data for 1H-Indole-7-methanol, 2,3-dihydro-. Therefore, a detailed analysis of its solid-state structure, including specific bond lengths, angles, and conformational parameters, cannot be presented.

However, based on the known structures of related 2,3-dihydroindole derivatives, certain structural features can be anticipated. researchgate.net The five-membered pyrrolidine (B122466) ring fused to the benzene (B151609) ring would adopt a non-planar conformation, likely an envelope or twist form, to minimize steric strain. The substituent at the 7-position, the hydroxymethyl group (-CH₂OH), would have specific rotational freedom, and its orientation relative to the indoline ring system would be determined by crystal packing forces and potential intramolecular hydrogen bonding. Studies on other indole derivatives have shown that intermolecular interactions, such as hydrogen bonding involving the N-H group and hydroxyl groups, play a significant role in defining the crystal packing. nih.gov

Table 2: Crystallographic Data for 1H-Indole-7-methanol, 2,3-dihydro-

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (V) | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment (if chiral derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, while VCD measures the same in the infrared region. These techniques are particularly valuable for determining the absolute configuration of enantiomers.

1H-Indole-7-methanol, 2,3-dihydro- is not inherently chiral. However, the introduction of a chiral center, for instance, by substitution at the nitrogen or on the pyrrolidine ring, would result in chiral derivatives. There is currently no information in the scientific literature regarding the synthesis or chiroptical analysis of chiral derivatives of 1H-Indole-7-methanol, 2,3-dihydro-.

Should such chiral derivatives be synthesized, ECD and VCD spectroscopy would be instrumental in assigning their absolute configuration. The ECD spectrum would be sensitive to the electronic transitions of the 2,3-dihydro-1H-indole chromophore and how they are perturbed by the chiral center. researchgate.net Similarly, the VCD spectrum would reveal information about the stereochemistry based on the differential absorption of circularly polarized infrared light by the vibrational modes of the molecule. nih.gov Computational methods, such as time-dependent density functional theory (TDDFT) for ECD, are often used in conjunction with experimental data to predict and interpret the chiroptical spectra, allowing for a confident assignment of the absolute configuration. researchgate.net

Table 3: Chiroptical Spectroscopic Data for Chiral Derivatives of 1H-Indole-7-methanol, 2,3-dihydro-

| Technique | Solvent | Wavelength/Wavenumber (nm or cm⁻¹) | Δε (L·mol⁻¹·cm⁻¹) or ΔA | Assignment |

|---|---|---|---|---|

| ECD | Data not available | Data not available | Data not available | Data not available |

| VCD | Data not available | Data not available | Data not available | Data not available |

Theoretical and Computational Studies of 1h Indole 7 Methanol, 2,3 Dihydro

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium-sized organic molecules like 1H-Indole-7-methanol, 2,3-dihydro-. DFT calculations can predict a wide range of molecular properties by approximating the electron density of the system.

The electronic structure of a molecule is fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies of 1H-Indole-7-methanol, 2,3-dihydro- (Note: These are representative values based on DFT calculations for similar indole (B1671886) derivatives.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For 1H-Indole-7-methanol, 2,3-dihydro-, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO may be distributed over the entire molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack).

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. nih.gov These descriptors include electronegativity (χ), chemical hardness (η), and softness (S).

Table 2: Predicted Reactivity Descriptors for 1H-Indole-7-methanol, 2,3-dihydro- (Note: These are representative values based on DFT calculations for similar indole derivatives.)

| Reactivity Descriptor | Value (eV) |

| Electronegativity (χ) | 3.15 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

A higher electronegativity indicates a greater ability to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. mdpi.com

Computational methods can accurately predict various spectroscopic properties, which can aid in the identification and characterization of the molecule.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indole-7-methanol, 2,3-dihydro- (Note: These are representative values and may vary depending on the solvent and computational method.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.2 | 110 - 150 |

| CH₂ (dihydro) | ~3.0, ~3.5 | ~28, ~47 |

| CH₂ (methanol) | ~4.6 | ~63 |

| NH | ~5.0 | - |

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which helps in identifying the functional groups present in the molecule.

Table 4: Predicted Major IR Vibrational Frequencies for 1H-Indole-7-methanol, 2,3-dihydro- (Note: These are representative values.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (methanol) | ~3400 |

| N-H stretch (indole) | ~3350 |

| C-H stretch (aromatic) | ~3050 |

| C-H stretch (aliphatic) | ~2900 |

| C=C stretch (aromatic) | ~1600 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net The predicted absorption maxima (λ_max) correspond to electronic transitions between molecular orbitals.

Table 5: Predicted UV-Vis Absorption Maxima for 1H-Indole-7-methanol, 2,3-dihydro- (Note: These are representative values in a non-polar solvent.)

| Electronic Transition | Predicted λ_max (nm) |

| π → π | ~270 |

| n → π | ~290 |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule can significantly influence its properties and biological activity. Conformational analysis involves identifying the stable conformations (rotational isomers or rotamers) of a molecule and determining their relative energies. For 1H-Indole-7-methanol, 2,3-dihydro-, rotation around the C-C bond connecting the methanol (B129727) group to the indole ring is a key conformational feature.

Computational methods can be used to construct a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. This analysis helps in understanding the flexibility of the molecule and the energy barriers for conformational changes. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, a reaction pathway can be mapped out. This provides valuable insights into the feasibility of a reaction and the factors that control its rate.

For 1H-Indole-7-methanol, 2,3-dihydro-, a potential reaction to study would be the esterification of the hydroxyl group. Computational modeling could be used to explore different catalytic conditions and to understand the role of the indole nucleus in the reaction.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations can be used to investigate the effects of the solvent on the conformation and properties of 1H-Indole-7-methanol, 2,3-dihydro-. nih.gov For example, in a polar solvent like water, the molecule would be expected to form hydrogen bonds through its hydroxyl and N-H groups. MD simulations can quantify these interactions and provide insights into the solvation structure around the molecule. unife.it

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling at a Theoretical Level

The fundamental principle of QSAR/QSPR is that the properties of a molecule are encoded in its structure. mdpi.com By calculating a set of numerical values, known as molecular descriptors, that represent different aspects of a molecule's structure, a mathematical relationship can be established with an observed activity or property.

Theoretical Model Development

A theoretical QSAR/QSPR model for 1H-Indole-7-methanol, 2,3-dihydro- and its derivatives would involve several key steps:

Dataset Curation: A dataset of structurally related compounds would be required. This would ideally include 1H-Indole-7-methanol, 2,3-dihydro- and a series of its analogs with known variations in a specific biological activity (for QSAR) or a physicochemical property (for QSPR).

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices). Two-dimensional descriptors are commonly used due to their relatively simple calculation. mdpi.com

3D Descriptors: Requiring the 3D conformation of the molecule (e.g., molecular volume, surface area, steric parameters).

Quantum Chemical Descriptors: Calculated using quantum mechanics to describe electronic properties (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be employed to build a mathematical equation linking the most relevant descriptors to the activity or property of interest. The predictive power of the model would then be rigorously validated using internal and external validation techniques.

Hypothetical QSAR/QSPR Data for 1H-Indole-7-methanol, 2,3-dihydro- Derivatives

To illustrate the application of QSAR/QSPR modeling at a theoretical level, the following interactive data table presents a hypothetical dataset for a series of 1H-Indole-7-methanol, 2,3-dihydro- derivatives and their predicted biological activity. The molecular descriptors shown are examples of those that could be used in such a study.

Disclaimer: The following data is purely hypothetical and for illustrative purposes to demonstrate the principles of QSAR/QSPR modeling. The compounds and their predicted activities are not based on experimental results.

| Compound | R1 Group | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Predicted Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1H-Indole-7-methanol, 2,3-dihydro- | -H | 149.19 | 1.25 | 32.69 | 15.2 |

| Derivative A | -CH3 | 163.22 | 1.68 | 32.69 | 12.8 |

| Derivative B | -F | 167.18 | 1.43 | 32.69 | 10.5 |

| Derivative C | -Cl | 183.64 | 1.95 | 32.69 | 8.7 |

| Derivative D | -OCH3 | 179.22 | 1.32 | 41.92 | 18.1 |

Research Findings from Related Indole Derivatives

While specific QSAR studies on 1H-Indole-7-methanol, 2,3-dihydro- are lacking, research on broader classes of indole derivatives provides insights into the types of descriptors that are often important for their biological activities. For instance, studies on indole derivatives have shown that electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be crucial for their interactions with biological targets. Furthermore, steric and physicochemical parameters have been successfully used to model the activity of various indole-based compounds. QSAR studies on other indole derivatives have been performed to correlate their chemical structures with antitumor activity. nih.gov

The development of a robust QSAR/QSPR model for 1H-Indole-7-methanol, 2,3-dihydro- would be a valuable scientific endeavor. It would enable the prediction of properties for novel, unsynthesized derivatives, thereby accelerating the discovery and optimization of compounds with desired biological or physical characteristics. Such models can significantly reduce the time and cost associated with experimental screening and provide a deeper understanding of the structure-activity and structure-property relationships within this class of molecules.

Biological and Pharmacological Research Mechanism Focused, in Vitro/ex Vivo Studies Only

In Vitro Bioactivity Screening Methodologies

There is no specific information in the reviewed scientific literature detailing the application of in vitro bioactivity screening methodologies to 1H-Indole-7-methanol, 2,3-dihydro- . This includes a lack of data on enzyme inhibition and activation studies, receptor binding and ligand affinity assays, cell-based assays for the modulation of intracellular signaling pathways, antiproliferative and cytotoxic activity in cell lines, and antimicrobial, antifungal, or antiviral activity screening.

Enzyme Inhibition and Activation Studies (e.g., specific protein targets)

No studies were found that investigated the inhibitory or activating effects of 1H-Indole-7-methanol, 2,3-dihydro- on any specific protein targets.

Receptor Binding and Ligand Affinity Assays

There is no published research on the binding affinity of 1H-Indole-7-methanol, 2,3-dihydro- for any biological receptors.

Cell-Based Assays for Modulation of Intracellular Signaling Pathways

Data from cell-based assays to determine the modulatory effects of 1H-Indole-7-methanol, 2,3-dihydro- on intracellular signaling pathways are not available in the current scientific literature.

Antiproliferative and Cytotoxic Activity in Cell Lines (in vitro)

No in vitro studies on the antiproliferative or cytotoxic activity of 1H-Indole-7-methanol, 2,3-dihydro- against any cell lines have been reported.

Antimicrobial, Antifungal, or Antiviral Activity Screening (in vitro)

There is no information available regarding the in vitro screening of 1H-Indole-7-methanol, 2,3-dihydro- for antimicrobial, antifungal, or antiviral activities.

Structure-Activity Relationship (SAR) Studies for Mechanistic Bioactivity

Due to the absence of bioactivity data for 1H-Indole-7-methanol, 2,3-dihydro- , no structure-activity relationship (SAR) studies have been conducted to elucidate the relationship between its chemical structure and mechanistic bioactivity.

Based on a comprehensive search of available scientific literature, there is no specific biological or pharmacological research data for the chemical compound 1H-Indole-7-methanol, 2,3-dihydro- that aligns with the requested article structure.

The required information for the following sections and subsections is not present in the accessible public research domain for this particular molecule:

Analog Development and Optimization for Specific Biological Targets (pre-clinical, non-human context)

While the broader class of indoles and their derivatives are subjects of extensive study in medicinal chemistry, research focusing specifically on the target identification, molecular modeling, and analog development of 1H-Indole-7-methanol, 2,3-dihydro- could not be located. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content.

Applications As a Chemical Building Block and Precursor

Precursor for the Synthesis of Complex Indoline (B122111) and Indole (B1671886) Alkaloids

The indoline and indole alkaloid families are rich sources of biologically active compounds, with many exhibiting potent pharmacological activities. nih.gov The structural framework of 1H-Indole-7-methanol, 2,3-dihydro- provides a key starting point for the assembly of these complex natural products and their analogs. The synthesis of these alkaloids often involves multi-step sequences where the indoline nucleus is strategically modified and elaborated.

While direct total synthesis of specific alkaloids starting from 1H-Indole-7-methanol, 2,3-dihydro- is not extensively documented in readily available literature, its structural motif is a key component in many synthetic strategies. For instance, the synthesis of various indole alkaloids often involves the creation of a substituted indole or indoline ring system, which can then be further functionalized. nih.govencyclopedia.pub The presence of the hydroxymethyl group at the 7-position of 1H-Indole-7-methanol, 2,3-dihydro- offers a handle for further chemical transformations, such as oxidation to an aldehyde or conversion to other functional groups, which are crucial steps in building the complexity of the target alkaloid.

Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds

The indole and indoline cores are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. nih.gov 1H-Indole-7-methanol, 2,3-dihydro- serves as a valuable intermediate in the synthesis of advanced pharmaceutical scaffolds, which are the core structures of new therapeutic agents.

The development of novel drugs often relies on the ability to synthesize a diverse library of compounds for biological screening. The functional groups on 1H-Indole-7-methanol, 2,3-dihydro- allow for its incorporation into various molecular frameworks. For example, the synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, a class of compounds with potential biological activity, has been achieved from indole-2-ylmethyl acetates. nih.gov Although a different isomer, this highlights the utility of functionalized indolines in constructing complex heterocyclic systems relevant to drug discovery.

Furthermore, research into melatonin (B1676174) receptor ligands has explored modifications of the indole ring, including the synthesis of 2,3-dihydroindole derivatives. nih.gov These studies underscore the importance of the indoline scaffold in the design of new neuroprotective and antioxidant agents.

Building Block for Functional Materials (e.g., Dyes, Polymers, Organic Electronics)

The unique electronic and photophysical properties of the indole nucleus make it an attractive component for the development of functional organic materials. While specific applications of 1H-Indole-7-methanol, 2,3-dihydro- in this area are not extensively detailed, the broader class of indole derivatives has shown significant promise.

Indole derivatives have been utilized in the synthesis of dyes. mdpi.comlpnu.ua For example, indigo-dyes have been synthesized from indole precursors using enzymatic methods. mdpi.com The reactivity of the indole ring and its substituents allows for the creation of chromophores with specific absorption and emission characteristics.

Ligand in Catalysis (e.g., chiral ligands, metal chelating agents)

The nitrogen atom within the indoline ring of 1H-Indole-7-methanol, 2,3-dihydro- and the oxygen atom of its hydroxymethyl group can act as coordination sites for metal ions. This property makes it a potential candidate for the development of ligands for catalysis.

While specific examples of 1H-Indole-7-methanol, 2,3-dihydro- being used as a ligand are not readily found, the general principle of using indole-based structures in catalysis is established. The development of chiral ligands is a major focus in asymmetric catalysis, and the modification of the indoline scaffold can lead to the creation of new and effective ligands. The ability to introduce chirality into the ligand structure is crucial for controlling the stereochemical outcome of catalytic reactions.

Chemical Probe Development for Biological System Interrogation

Chemical probes are small molecules designed to interact with specific biological targets, allowing for the study of their function in complex biological systems. The indole scaffold is a common feature in many biologically active molecules, making its derivatives, including 1H-Indole-7-methanol, 2,3-dihydro-, attractive starting points for the development of chemical probes.

Methanol (B129727) itself has been described as a "smart" chemical probe molecule for studying the active sites of metal oxide catalysts. lehigh.edu By analogy, functionalized small molecules like 1H-Indole-7-methanol, 2,3-dihydro- can be designed to probe specific biological processes. The hydroxymethyl group can be used as a point of attachment for reporter groups, such as fluorescent tags or affinity labels, to facilitate the detection and identification of the probe's binding partners. The development of such probes can provide valuable insights into disease mechanisms and aid in the discovery of new drug targets.

Analytical Methodologies for Detection and Quantification of 1h Indole 7 Methanol, 2,3 Dihydro

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of 1H-Indole-7-methanol, 2,3-dihydro- from complex mixtures and for its subsequent quantification. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV-Vis, PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole (B1671886) derivatives. For 1H-Indole-7-methanol, 2,3-dihydro-, a reversed-phase HPLC method would be a suitable starting point. Indole compounds are known to possess strong UV absorbance and, in many cases, native fluorescence, making UV-Vis, Photodiode Array (PDA), and fluorescence detectors highly effective for this analysis. nih.govnih.gov

A typical HPLC method would involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (like water with a small amount of acid, e.g., formic or acetic acid, to improve peak shape) and an organic modifier (such as methanol (B129727) or acetonitrile) is commonly employed for the separation of a variety of indolic compounds. nih.gov The use of a PDA detector allows for the acquisition of the full UV-Vis spectrum of the analyte, which aids in peak identification and purity assessment. Fluorescence detection, where applicable, can offer higher sensitivity and selectivity. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of 1H-Indole-7-methanol, 2,3-dihydro-

| Parameter | Value/Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) or Methanol |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV-Vis/PDA Detection | 220 nm and 280 nm |

| Fluorescence Detection | Excitation: 280 nm / Emission: 350 nm (typical for indoles) nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. nist.gov However, 1H-Indole-7-methanol, 2,3-dihydro-, being a polar molecule with a hydroxyl group, may exhibit poor chromatographic behavior (e.g., peak tailing) and low volatility, making its direct analysis by GC challenging.

To overcome these limitations, derivatization is often necessary. This process involves chemically modifying the analyte to increase its volatility and thermal stability. A common derivatization strategy for compounds with active hydrogens, such as alcohols and amines, is silylation, where a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ether of 1H-Indole-7-methanol, 2,3-dihydro- would be significantly more volatile and suitable for GC analysis. The NIST Chemistry WebBook indicates that Gas Chromatography data is available for the related compound 1H-Indole, 2,3-dihydro-. nist.gov

Table 2: Potential GC-MS Parameters for the Analysis of Derivatized 1H-Indole-7-methanol, 2,3-dihydro-

| Parameter | Value/Condition |

| Column | Non-polar (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) notulaebotanicae.ro |

| Carrier Gas | Helium at a constant flow of 1 mL/min notulaebotanicae.ro |

| Injection Mode | Split (e.g., 10:1) |

| Injector Temperature | 280 °C notulaebotanicae.ro |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV notulaebotanicae.ro |

| Mass Range | m/z 40-550 notulaebotanicae.ro |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for the analysis of various compounds, including indole derivatives. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity compared to HPLC. libretexts.org

For challenging separations involving complex mixtures or structurally similar indole compounds, SFC can provide superior resolution. nih.govresearchgate.net The use of organic modifiers, such as methanol, is common in SFC to elute more polar compounds. nih.gov Given its efficiency, SFC would be a highly suitable method for the high-throughput analysis of 1H-Indole-7-methanol, 2,3-dihydro-.

Table 3: General SFC Parameters for the Analysis of Indole Compounds

| Parameter | Value/Condition |

| Column | Polysaccharide-based or other suitable chiral/achiral phase |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B (Modifier) | Methanol or Ethanol (B145695) |

| Gradient | 5% to 40% B over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV-Vis/PDA or Mass Spectrometer (MS) |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful approach for the comprehensive analysis of complex samples.

LC-MS/MS and GC-MS for Trace Analysis and Confirmation in Complex Non-Human Matrices

For the detection and confirmation of 1H-Indole-7-methanol, 2,3-dihydro- at trace levels in complex non-human matrices (e.g., environmental samples, plant extracts), the coupling of chromatography with mass spectrometry is the gold standard. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer exceptional sensitivity and selectivity.

In these techniques, the chromatograph (LC or GC) separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information and structural data through fragmentation patterns. notulaebotanicae.roresearchgate.net

Tandem mass spectrometry (MS/MS), often performed using a triple quadrupole or ion trap mass analyzer, further enhances selectivity. In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the analyte) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for reliable quantification even in the presence of co-eluting interferences from the matrix. researchgate.net Careful sample preparation, such as solid-phase extraction (SPE), may be required to remove matrix components like phospholipids (B1166683) that can interfere with the analysis. nih.gov

Table 4: Representative Mass Spectrometry Parameters for LC-MS/MS Analysis

| Parameter | Value/Condition |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ or [M-H]- of 1H-Indole-7-methanol, 2,3-dihydro- |

| Product Ions (Q3) | Two or three characteristic fragment ions |

| Collision Gas | Argon |

| Capillary Voltage | 3-4 kV |

| Source Temperature | 120-150 °C |

| Desolvation Temperature | 350-500 °C |

LC-NMR for On-line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the definitive structure elucidation power of nuclear magnetic resonance (NMR) spectroscopy. semanticscholar.orgmdpi.com For a molecule like 1H-Indole-7-methanol, 2,3-dihydro-, LC-NMR would be invaluable for unambiguous identification in complex mixtures, such as during synthesis reaction monitoring or in metabolic studies.

The process involves injecting the sample into an HPLC system for separation. The eluent from the HPLC column flows into the NMR spectrometer. mdpi.com The analysis can be performed in several modes:

Continuous-flow mode: The NMR spectra are recorded continuously as the eluent flows through the detection cell. This mode is suitable for a quick overview of the separated components. mdpi.com

Stopped-flow mode: When a peak of interest, such as that corresponding to 1H-Indole-7-methanol, 2,3-dihydro-, is detected by a primary detector (e.g., UV), the chromatographic flow is temporarily halted. mdpi.com This allows for the acquisition of more detailed, higher-resolution 1D and 2D NMR spectra (like COSY, HSQC, HMBC) on the trapped analyte, which is crucial for complete structural confirmation. mdpi.comsemanticscholar.org

Loop-storage/SPE-NMR: The separated peaks are collected in storage loops or on solid-phase extraction (SPE) cartridges. researchgate.net This allows for offline, long-duration NMR experiments to be conducted on multiple peaks from a single chromatographic run, maximizing data acquisition from a small sample.

For the on-line structural elucidation of 1H-Indole-7-methanol, 2,3-dihydro-, a stopped-flow experiment would be ideal. After separation on a suitable reversed-phase column (e.g., C18), the proton (¹H) NMR spectrum would provide key information. The signals from the aromatic protons on the benzene (B151609) ring, the protons on the dihydropyrrole ring, and the methanol group would be characteristic. Further 2D NMR experiments could then confirm the connectivity of the entire molecule. semanticscholar.orgnih.gov

Table 1: Hypothetical LC-NMR Parameters for Analysis of 1H-Indole-7-methanol, 2,3-dihydro-

| Parameter | Value/Condition | Purpose |

| LC System | ||

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Separation of the analyte from impurities. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | To elute the compound with good peak shape. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimal for separation and transfer to NMR. |

| UV Detector | 210-400 nm | To trigger the stopped-flow measurement. |

| NMR System | ||

| Spectrometer | ≥500 MHz | For adequate sensitivity and resolution. |

| Mode | Stopped-Flow | To acquire detailed spectra of the target peak. |

| Solvent | Deuterated mobile phase (e.g., Acetonitrile-d3/D₂O) | To minimize solvent signals in the NMR spectrum. |

| Experiments | ¹H, ¹³C, COSY, HSQC, HMBC | For complete structural assignment. |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions. Indole and its derivatives are known to be chromophoric, making this a suitable method for the quantification of 1H-Indole-7-methanol, 2,3-dihydro-. The indoline (B122111) (2,3-dihydro-1H-indole) structure typically exhibits absorption maxima that can be exploited for analysis. acs.org

The basis of this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To develop a spectrophotometric method, the following steps would be necessary:

Determination of λmax: A solution of pure 1H-Indole-7-methanol, 2,3-dihydro- in a suitable solvent (e.g., ethanol, methanol, or a buffer) would be scanned across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For indoline itself, absorption bands are observed around 237 nm and 287 nm at neutral pH. acs.org

Calibration Curve: A series of standard solutions with known concentrations of the compound would be prepared. The absorbance of each standard at the predetermined λmax is measured. A calibration curve is then constructed by plotting absorbance versus concentration.

Sample Analysis: The absorbance of the sample solution (containing an unknown concentration of the compound) is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

This method is simple, rapid, and cost-effective. However, its selectivity can be a limitation, as other compounds in the sample that absorb at the same wavelength will interfere with the analysis. Therefore, it is most effective for the analysis of pure samples or simple mixtures where potential interfering substances are known not to absorb at the analytical wavelength. The use of derivatizing agents, such as p-dimethylaminocinnamaldehyde which reacts with some indole derivatives to form a colored salt, can sometimes enhance sensitivity and specificity. nih.gov

Table 2: Theoretical Parameters for Spectrophotometric Quantification

| Parameter | Description |

| Instrument | UV-Visible Spectrophotometer (Double Beam) |

| Solvent | Ethanol or Methanol (UV Grade) |